![molecular formula C12H15NO B1601837 2H-Spiro[benzofuran-3,4'-piperidine] CAS No. 171-77-7](/img/structure/B1601837.png)
2H-Spiro[benzofuran-3,4'-piperidine]
Overview
Description
2H-Spiro[benzofuran-3,4'-piperidine] is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2H-Spiro[benzofuran-3,4’-piperidine] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with human mast cell tryptase, a serine protease involved in allergic and inflammatory responses . The interaction between 2H-Spiro[benzofuran-3,4’-piperidine] and tryptase is characterized by its potent inhibitory effect, which can modulate the enzyme’s activity and influence related biochemical pathways .
Cellular Effects
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tryptase can lead to the modulation of inflammatory responses in various cell types, including mast cells and immune cells . Additionally, 2H-Spiro[benzofuran-3,4’-piperidine] can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2H-Spiro[benzofuran-3,4’-piperidine] exerts its effects through specific binding interactions with biomolecules. Its inhibition of tryptase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Spiro[benzofuran-3,4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2H-Spiro[benzofuran-3,4’-piperidine] remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of tryptase and prolonged modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] vary with different dosages in animal models. At lower doses, the compound effectively inhibits tryptase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2H-Spiro[benzofuran-3,4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of tryptase can influence the metabolism of substrates involved in inflammatory responses . Additionally, the compound may interact with other enzymes, affecting broader metabolic networks within cells .
Transport and Distribution
The transport and distribution of 2H-Spiro[benzofuran-3,4’-piperidine] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2H-Spiro[benzofuran-3,4’-piperidine] exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Biological Activity
2H-Spiro[benzofuran-3,4'-piperidine] is a compound characterized by its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The general formula for 2H-Spiro[benzofuran-3,4'-piperidine] is represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₄H₁₅N₁O |
Molecular Weight | Approximately 215.28 g/mol |
Key Functional Groups | Benzofuran, Piperidine |
This compound exhibits a rigid three-dimensional structure that influences its interaction with biological targets.
The biological activity of 2H-Spiro[benzofuran-3,4'-piperidine] is largely attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The spirocyclic structure allows for unique interactions that may lead to the modulation of various biochemical pathways. For instance:
- Receptor Binding : The compound may bind to opioid receptors, particularly the delta opioid receptor (DOR), which is associated with analgesic effects without the side effects commonly seen with mu-opioid receptor agonists .
- Enzyme Modulation : The interaction with certain enzymes can influence metabolic pathways, potentially leading to therapeutic effects in pain management and inflammation .
Biological Activities
Research indicates that 2H-Spiro[benzofuran-3,4'-piperidine] exhibits several notable biological activities:
- Analgesic Properties : Studies suggest that compounds within this class can act as analgesics by targeting opioid receptors, particularly DORs, providing pain relief without significant side effects associated with traditional opioids .
- Antitumor Activity : The benzofuran component has been linked to antitumor properties, suggesting potential applications in cancer therapy. Compounds similar to 2H-Spiro[benzofuran-3,4'-piperidine] have shown efficacy against various cancer cell lines.
- Antibacterial and Antifungal Effects : Some derivatives of spiro compounds have demonstrated antibacterial and antifungal activities, indicating that 2H-Spiro[benzofuran-3,4'-piperidine] may possess similar properties worth exploring in drug development for infectious diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on C-alkylated analogs of spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] revealed enhanced mu-opioid receptor affinities, indicating potential for pain management applications comparable to morphine .
- Another research effort focused on the synthesis and evaluation of various spirocyclic compounds for their antibacterial properties. Results showed significant activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15NO
- Molecular Weight : 189.25 g/mol
The spirocyclic structure of 2H-Spiro[benzofuran-3,4'-piperidine] contributes to its unique reactivity and biological activity. The compound features a benzofuran moiety fused with a piperidine ring, which enhances its interaction with various biological targets.
Enzyme Inhibition
One of the most notable applications of 2H-Spiro[benzofuran-3,4'-piperidine] is its role as an inhibitor of human mast cell tryptase, a serine protease involved in allergic and inflammatory responses. This inhibition can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The compound binds to the active site of tryptase, preventing substrate access and enzymatic activity .
Cellular Signaling Modulation
Research indicates that 2H-Spiro[benzofuran-3,4'-piperidine] influences various cell signaling pathways. It has been shown to affect gene expression and cellular metabolism by interacting with specific receptors and proteins within cells . This modulation can lead to alterations in immune responses and cellular proliferation.
Anti-inflammatory Applications
Due to its ability to inhibit tryptase, 2H-Spiro[benzofuran-3,4'-piperidine] holds promise as an anti-inflammatory agent. Studies suggest that it may reduce symptoms associated with allergic reactions and chronic inflammation by downregulating pro-inflammatory cytokines .
Analgesic Properties
Analogous compounds within the spiro[benzofuran-3,4'-piperidine] class have demonstrated opioid-like effects. For instance, certain C-alkylated derivatives exhibit enhanced mu-opioid receptor affinity, suggesting that 2H-Spiro[benzofuran-3,4'-piperidine] could potentially be developed into analgesics with reduced side effects compared to traditional opioids .
Case Study 1: Inhibition of Tryptase Activity
A study focused on the inhibition of human mast cell tryptase demonstrated that 2H-Spiro[benzofuran-3,4'-piperidine] effectively reduces tryptase activity in vitro. The results indicated a dose-dependent response where lower concentrations significantly inhibited enzyme activity without cytotoxic effects on mast cells .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research analyzing various analogs of spiro[benzofuran-3(2H),4'-piperidine] revealed that modifications to the benzofuran or piperidine rings could enhance binding affinity to mu-opioid receptors. This SAR study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Potential Applications in Drug Development
Given its biochemical properties and therapeutic potential, 2H-Spiro[benzofuran-3,4'-piperidine] is being explored for:
- Development of anti-inflammatory drugs targeting allergic conditions.
- Creation of novel analgesics with improved safety profiles.
- Investigation as a scaffold for new drug candidates in various therapeutic areas.
Properties
IUPAC Name |
spiro[2H-1-benzofuran-3,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQEWRIMCDLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569829 | |
Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171-77-7 | |
Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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